Ethyl 2-(4-nitro-2-(2,3,4-trichlorophenyl)pyrazol-3-yl)oxypropanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-nitro-2-(2,3,4-trichlorophenyl)pyrazol-3-yl)oxypropanoate typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring is formed through the reaction of hydrazine with a β-diketone, followed by nitration to introduce the nitro group. The trichlorophenyl group is then introduced via a substitution reaction. The final step involves esterification with ethyl propanoate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-nitro-2-(2,3,4-trichlorophenyl)pyrazol-3-yl)oxypropanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
Ethyl 2-(4-nitro-2-(2,3,4-trichlorophenyl)pyrazol-3-yl)oxypropanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-nitro-2-(2,3,4-trichlorophenyl)pyrazol-3-yl)oxypropanoate involves its interaction with specific molecular targets. The nitro group and the trichlorophenyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate
- Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate
- Ethyl 2-(3-(6-(4-nitrophenyl)-2-thioxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate
Uniqueness
Ethyl 2-(4-nitro-2-(2,3,4-trichlorophenyl)pyrazol-3-yl)oxypropanoate is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
118237-10-8 |
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Molecular Formula |
C14H12Cl3N3O5 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
ethyl 2-[4-nitro-2-(2,3,4-trichlorophenyl)pyrazol-3-yl]oxypropanoate |
InChI |
InChI=1S/C14H12Cl3N3O5/c1-3-24-14(21)7(2)25-13-10(20(22)23)6-18-19(13)9-5-4-8(15)11(16)12(9)17/h4-7H,3H2,1-2H3 |
InChI Key |
JXNKSAWEENIOOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=NN1C2=C(C(=C(C=C2)Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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